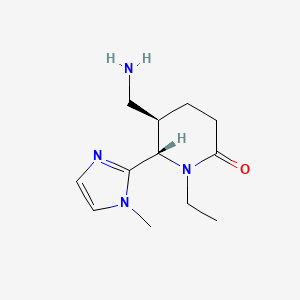

rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans

Descripción

This compound is a piperidin-2-one derivative featuring a trans-configuration at the 5R,6S stereocenters. Key structural elements include:

- 1-Methylimidazole at position 6, contributing to aromatic interactions and solubility.

- Ethyl substituent on the piperidine nitrogen (position 1), influencing lipophilicity and steric bulk.

While pharmacological data are unavailable in the provided evidence, its structural motifs suggest relevance in medicinal chemistry, particularly for targeting enzymes or receptors requiring imidazole-mediated interactions .

Propiedades

IUPAC Name |

(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methylimidazol-2-yl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-3-16-10(17)5-4-9(8-13)11(16)12-14-6-7-15(12)2/h6-7,9,11H,3-5,8,13H2,1-2H3/t9-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLBNUGUBPMKPB-KOLCDFICSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CCC1=O)CN)C2=NC=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]([C@H](CCC1=O)CN)C2=NC=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans involves multiple steps:

Starting Material: : The synthesis typically begins with a suitable piperidine precursor.

Functionalization: : Introduction of the aminomethyl group at the 5-position, followed by the addition of an ethyl group at the 1-position.

Cyclization and Imidazole Introduction: : The key step involves the formation of the piperidinone ring and the subsequent introduction of the imidazolyl moiety.

Industrial Production Methods

Industrial production of this compound might involve large-scale synthesis using optimized catalytic processes to ensure high yield and purity. Techniques such as continuous flow synthesis can be employed for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, especially at the aminomethyl group, leading to the formation of imines or aldehydes.

Reduction: : Reduction reactions can target the imidazole ring, potentially altering its electronic properties.

Substitution: : The presence of various functional groups makes it a candidate for substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: : Halogenated solvents and bases such as sodium hydroxide or potassium carbonate are often used.

Major Products

The primary products from these reactions include modified piperidinone derivatives and various oxidized or reduced forms, depending on the reaction conditions.

Aplicaciones Científicas De Investigación

Overview

The compound rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans, is a piperidine derivative that has garnered attention in various scientific fields due to its potential therapeutic applications. Its unique structural features may contribute to its biological activity, making it a candidate for further investigation in medicinal chemistry.

Central Nervous System (CNS) Disorders

Research indicates that compounds similar to rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one may exhibit neuroprotective properties and could be explored for treating conditions such as depression and anxiety disorders. The imidazole group in the structure is known for its ability to interact with neurotransmitter systems, potentially enhancing mood and cognitive function.

Antimicrobial Activity

Studies have suggested that piperidine derivatives possess antimicrobial properties. The presence of the imidazole moiety may enhance this activity by interacting with microbial enzymes or disrupting bacterial cell membranes. This compound could be evaluated for its efficacy against various pathogens, including resistant strains.

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory properties. Research on related compounds has shown that they can inhibit pro-inflammatory cytokines and pathways. This application could be particularly relevant in treating chronic inflammatory diseases.

Case Study 1: Neuroprotective Effects

A study conducted on similar piperidine derivatives demonstrated significant neuroprotective effects in animal models of neurodegenerative diseases. The mechanism was attributed to the modulation of glutamate receptors and reduction of oxidative stress markers. Further investigation into rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one could reveal similar benefits.

Case Study 2: Antimicrobial Testing

In vitro testing of piperidine derivatives has shown promise against Gram-positive and Gram-negative bacteria. A comparative study involving rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one could provide insights into its efficacy relative to established antimicrobial agents.

Summary of Findings

The potential applications of rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one span various therapeutic areas including CNS disorders, antimicrobial treatments, and anti-inflammatory therapies. The unique structural components of this compound warrant further investigation through rigorous pharmacological studies to fully elucidate its capabilities.

Mecanismo De Acción

Molecular Targets and Pathways

The exact mechanism of action of rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans depends on its specific application. In drug development, it might interact with receptors or enzymes in the central nervous system. The aminomethyl and imidazole groups suggest potential interactions with neurotransmitter pathways or ion channels.

Comparación Con Compuestos Similares

Substituent Variations at Position 1

The ethyl group distinguishes the target compound from analogs with alternative substituents:

Key Observations :

Heterocyclic Ring Modifications

Variations in the heterocyclic ring at position 6 significantly impact electronic and steric properties:

| Compound Name | Heterocycle (Position 6) | Key Features |

|---|---|---|

| Target Compound | 1-Methylimidazole | Aromatic, basic nitrogen, H-bond acceptor |

| rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one | 1-Methylpyrazole | Less basic, reduced aromaticity |

Key Observations :

Stereochemical and Functional Group Comparisons

- Aminomethyl vs. Amino Group: describes a related compound, rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one (MW 208.26 g/mol), lacking the aminomethyl group.

- Trans vs.

Purity and Availability

Structural Characterization

- NMR Shifts : and highlight the utility of ¹H/¹³C-NMR for structural elucidation. For example, alkylation of oxygen-containing groups (e.g., oxymethine to methylene) induces significant upfield shifts (ΔδH ~2.25 ppm; ΔδC ~41.4 ppm) . Such data could differentiate the target compound’s substituents from analogs.

- Crystallography : SHELX software () is widely used for small-molecule refinement, suggesting crystallographic confirmation of stereochemistry and substituent placement in related compounds .

Actividad Biológica

The compound rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans, is a synthetic piperidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an aminomethyl group and an imidazolyl moiety. This unique structure contributes to its reactivity and interaction with biological systems. The molecular weight of the compound is approximately 248.33 g/mol.

The biological activity of rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding: It can bind to receptors in the nervous system or other tissues, influencing physiological responses.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential applications:

1. Anticancer Activity

Several studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 52 | Induction of apoptosis |

| MDA-MB-231 (triple-negative breast cancer) | 74 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may interfere with cell proliferation and induce apoptotic pathways in cancer cells .

2. Neuropharmacological Effects

Research has also explored the neuropharmacological properties of this compound. Its structural similarities to known psychoactive substances indicate potential applications in treating neurological disorders. Preliminary studies suggest it may modulate neurotransmitter systems, although further research is needed to elucidate specific effects .

Case Studies

Case Study 1: Anticancer Research

In a study examining the effects of various piperidine derivatives on cancer cells, rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one showed significant antiproliferative activity against MCF-7 cells. The study utilized immunofluorescence techniques to confirm that the compound targets tubulin, leading to mitotic catastrophe .

Case Study 2: Neuropharmacology

A separate investigation into the neuropharmacological effects highlighted its potential in modulating GABAergic activity. This study suggested that the compound could enhance GABA receptor activity, which may contribute to anxiolytic effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| (5R,6S)-5-(aminomethyl)-1-cyclopropylpiperidin-2-one | Moderate anticancer activity |

| (5R,6S)-5-(aminomethyl)-1-cyclopropylpyrimidinone | Limited neuropharmacological effects |

The distinct combination of substituents in rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one contributes to its enhanced biological activity compared to these similar compounds .

Q & A

Q. Enantiomeric Purity Assurance :

- Chiral HPLC : Utilize a C18 column with a chiral mobile phase (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to separate enantiomers. Validate purity ≥95% as per regulatory standards .

- Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict stereochemical outcomes and optimize reaction conditions (e.g., solvent polarity, temperature) .

Basic: Which analytical techniques are most effective for characterizing structural integrity and stereochemistry?

Methodological Answer:

Key Techniques :

- HPLC-UV/MS : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to assess purity (95% minimum) and detect byproducts .

- FTIR : Confirm functional groups (e.g., lactam C=O stretch at ~1680 cm⁻¹, imidazole C=N at ~1600 cm⁻¹) via KBr pellet method .

- NMR : Assign stereochemistry using 2D NOESY (e.g., trans-configuration via cross-peaks between H5 and H6 protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.